4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE
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Overview
Description
4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolopyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.
Introduction of Sulfonamide Group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a candidate for anti-cancer drug development.
Materials Science: It has been explored for its photoluminescence properties, which are useful in the development of organic light-emitting diodes (OLEDs).
Biological Studies: The compound’s ability to interact with specific enzymes and proteins makes it valuable for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting various cellular pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit kinase inhibition properties and have been studied for their anti-cancer potential.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its thermostability and energetic properties.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have shown cytotoxic activity against various cancer cell lines.
Uniqueness
4-(PROPAN-2-YL)-N-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENE-1-SULFONAMIDE stands out due to its unique combination of a triazolopyridazine core and a sulfonamide group, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
4-propan-2-yl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-10(2)11-3-5-12(6-4-11)22(20,21)18-13-7-8-14-16-15-9-19(14)17-13/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDMREXQOVPPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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